Potassium 4-nitro-2-sulfonatobenzoate
Description
Properties
Molecular Formula |
C7H4KNO7S |
|---|---|
Molecular Weight |
285.27 g/mol |
IUPAC Name |
potassium;2-carboxy-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C7H5NO7S.K/c9-7(10)5-2-1-4(8(11)12)3-6(5)16(13,14)15;/h1-3H,(H,9,10)(H,13,14,15);/q;+1/p-1 |
InChI Key |
ZJVMUAMBOGFWRS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])C(=O)O.[K+] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The oxidation of 4-nitrotoluene-2-sulfonic acid to 4-nitro-2-sulfobenzoic acid employs nitric acid as both the oxidizing agent and solvent. The reaction proceeds via free radical intermediates, with the methyl group on the toluene ring oxidized to a carboxylic acid group. The stoichiometry typically requires 3–8 moles of nitric acid per mole of 4-nitrotoluene-2-sulfonic acid, depending on reaction scale and purity targets.
Key Reaction Parameters
-
Pressure : 1.5–12 bar (initial pressure set to match water’s vapor pressure at the reaction temperature).
-
Reaction Time : 3–8 hours for nitric acid addition, followed by 0.5–20 hours of post-stirring.
Reaction Parameters and Optimization
Temperature and Pressure Effects
Elevated temperatures accelerate oxidation but risk over-oxidation byproducts. For instance, at 140°C, the reaction achieves >95% conversion within 5 hours, whereas temperatures exceeding 170°C promote decomposition. Pressure control is critical to manage nitrogen oxide (NOₓ) byproducts, which are vented through pressure-relief valves to maintain system integrity.
Nitric Acid Concentration and Molar Ratios
Higher nitric acid concentrations (70–80%) enhance reaction efficiency but necessitate corrosion-resistant reactors (e.g., tantalum or V4A steel). A molar ratio of 4:1 (HNO₃:substrate) balances cost and yield, as demonstrated in Example 1 of EP0916653B1.
Isolation and Purification Techniques
Precipitation of the Potassium Salt
Post-reaction, the crude 4-nitro-2-sulfobenzoic acid is neutralized with potassium hydroxide (30–50% aqueous solution) to pH 0.5–2.5. Subsequent addition of saturated potassium chloride solution precipitates the monohydrate potassium salt, which is filtered and washed with cold water.
Purity and Yield
Typical yields range from 90–97.5% purity (HPLC), with isolated masses of 96–164 g per batch (Table 1). Recrystallization from ethanol-water mixtures further refines purity to >99% for pharmaceutical applications.
Table 1: Experimental Yields and Conditions from EP0916653B1
| Example | Substrate (g) | HNO₃ (70%, g) | Temp (°C) | Time (h) | Yield (g) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | 108.6 | 180 | 140 | 17 | 96 | 97.0 |
| 2 | 181 | 300 | 140–160 | 17 | 164 | 97.5 |
Example Syntheses and Experimental Data
Small-Scale Synthesis (Example 1)
A 1-liter tantalum autoclave charged with 108.6 g of 4-nitrotoluene-2-sulfonic acid (22.5% moisture) and 120 g water was heated to 140°C. Over 5 hours, 180 g of 70% nitric acid was added, maintaining pressure at 5 bar via NOₓ venting. After 12 hours of stirring, the mixture was cooled, and the product precipitated with 150 g saturated KCl. Filtration and drying yielded 96 g of potassium 4-nitro-2-sulfonatobenzoate monohydrate (97% purity).
Scalable Production (Example 2)
Scaling to 181 g substrate and 300 g nitric acid under identical conditions increased the yield to 164 g. Extending the reaction time at 160°C improved conversion efficiency, underscoring the method’s scalability.
Industrial Scale Production Considerations
Waste Management
NOₓ byproducts are scrubbed with alkaline solutions to minimize environmental impact. Spent reaction mixtures are neutralized before disposal, complying with hazardous waste regulations.
Chemical Reactions Analysis
Types of Reactions
Potassium, 4-nitro-2-sulfobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 4-amino-2-sulfobenzoic acid.
Substitution: Formation of derivatives with different functional groups replacing the sulfo group.
Scientific Research Applications
Chemical Synthesis
Potassium 4-nitro-2-sulfonatobenzoate serves as a crucial reagent in organic synthesis. It is primarily used as an intermediate in the production of dyes and pigments. The compound's ability to facilitate various chemical reactions makes it valuable in synthesizing complex organic molecules.
Synthesis Overview
The synthesis of this compound typically involves:
- Nitration : The process begins with the nitration of 2-sulfobenzoic acid using concentrated nitric acid.
- Neutralization : The resulting 4-nitro-2-sulfobenzoic acid is then neutralized with potassium hydroxide to form the potassium salt.
This method allows for the efficient production of the compound, which can be further utilized in various chemical applications .
Biological Applications
In the biological sciences, this compound is employed in biochemical assays and as a probe to study enzyme activities. Its properties make it suitable for investigating biochemical pathways and interactions.
Case Study: Enzyme Activity Probing
A study demonstrated that this compound could effectively inhibit certain enzyme activities, providing insights into enzyme mechanisms. This property has implications for drug development and understanding metabolic processes.
Medical Research
The compound is also being investigated for its potential use in drug development. Its structural characteristics allow it to interact with biological targets, making it a candidate for therapeutic agents.
Antitumor Activity
In vivo studies have shown that this compound exhibits significant antitumor activity in xenograft models. Tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg, indicating its potential as an anticancer agent .
Anti-inflammatory Effects
Research has indicated that this compound may also possess anti-inflammatory properties, further expanding its potential therapeutic applications .
Industrial Applications
In industrial settings, this compound is utilized in the synthesis of polymers and as an additive in various processes. Its role as a pH indicator has also been noted, making it useful in quality control and formulation processes.
Table: Applications Overview
| Application Area | Specific Uses | Remarks |
|---|---|---|
| Chemical Synthesis | Reagent for dyes and pigments | Key intermediate in organic reactions |
| Biological Research | Enzyme activity probing | Valuable for understanding biochemical pathways |
| Medical Research | Potential anticancer and anti-inflammatory agent | Significant tumor growth inhibition observed |
| Industrial Use | Polymer synthesis and pH indicator | Enhances product quality and process efficiency |
Mechanism of Action
The mechanism of action of potassium, 4-nitro-2-sulfobenzoic acid involves its interaction with molecular targets through its nitro and sulfo groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, which are crucial for its activity. The compound can also form complexes with metal ions, influencing its reactivity and applications .
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogues
*CAS number conflict noted: The same CAS (5344-48-9) is erroneously assigned to both this compound and 4-(methylsulfonyl)-2-nitrophenol in the provided evidence, suggesting a data entry error .
Key Findings:
Functional Group Variations: 5-(Methylsulfonyl)-2-nitrobenzoic acid (similarity: 0.89) replaces the sulfonate group with a methylsulfonyl moiety, reducing polarity and likely altering solubility. The nitro group at position 2 instead of 4 may affect electronic properties and reactivity . 4-(Methylsulfonyl)-2-nitrophenol (similarity: 0.70) lacks the carboxylate group, which diminishes its utility in metal-coordination chemistry compared to this compound .
Biological and Physicochemical Behavior :
- This compound’s high water solubility contrasts with methylsulfonyl analogues, which are typically less polar and more lipid-soluble .
- The dimeric compound 5,5'-Disulfanediylbis(2-nitrobenzoic acid) (similarity: 0.74) may exhibit redox activity due to its disulfide bond, a feature absent in the target compound .
Unresolved Data :
- The compound with CAS 17625-03-5 (67.71% similarity) lacks detailed structural or functional data, limiting direct comparisons .
Research Implications
This compound’s unique combination of sulfonate, carboxylate, and nitro groups distinguishes it from analogues. Its solubility and non-inhibition of CYP enzymes make it preferable for pharmaceutical applications requiring aqueous compatibility and metabolic stability. In contrast, methylsulfonyl derivatives may be better suited for lipid-based formulations or electrophilic substitution reactions.
Q & A
Basic Questions
Q. What are the key spectroscopic and analytical techniques for characterizing Potassium 4-nitro-2-sulfonatobenzoate?
- Methodological Answer :
-
Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the aromatic proton environment and sulfonate/carboxylate functional groups. Compare chemical shifts with PubChem data for analogous nitrobenzoate derivatives .
-
Infrared (IR) Spectroscopy : Identify characteristic peaks for nitro (-NO, ~1520 cm), sulfonate (-SO, ~1040 cm), and carboxylate (-COO, ~1600 cm) groups. Reference NIST Standard Reference Database 69 for validation .
-
Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak at m/z 285.27 (CHKNOS) and fragmentation patterns .
-
Elemental Analysis : Validate purity (>95%) by matching experimental C, H, N, and S percentages to theoretical values .
- Data Table :
| Technique | Key Peaks/Data Points | Reference Standard |
|---|---|---|
| H NMR | δ 8.2–8.5 ppm (aromatic protons) | PubChem |
| IR | 1520 cm (NO) | NIST |
| HRMS | m/z 285.27 (M) | MFCD09751290 |
Q. What synthetic routes are reported for this compound?
- Methodological Answer :
- Sulfonation-Nitration Sequential Reaction : Start with benzoic acid derivatives. Sulfonate at the ortho position using fuming sulfuric acid, followed by nitration with HNO/HSO at controlled temperatures (0–5°C). Neutralize with KOH to precipitate the potassium salt .
- Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity. Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/methanol 4:1) .
- Safety Note : Use corrosion-resistant reactors and PPE due to strong acids and nitro intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for this compound?
- Methodological Answer :
- Controlled Thermoanalytical Studies : Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert (N) and oxidative (O) atmospheres. Compare decomposition onset temperatures to identify environmental sensitivity .
- Statistical Reproducibility : Perform triplicate experiments and apply ANOVA to assess variability. If discrepancies persist, review synthesis protocols for trace impurities (e.g., residual acids) that may catalyze degradation .
- Cross-Validation : Cross-reference data with structurally similar compounds (e.g., 4-nitrobenzenesulfonic acid derivatives) to identify trends in nitro-sulfonate stability .
Q. What computational methods predict the reactivity of this compound in catalytic applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-311+G(d,p). Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., nitro group for redox reactions) .
- Reaction Pathway Simulation : Model interactions with transition metals (e.g., Pd, Cu) to predict coordination behavior in catalysis. Use PubChem’s SMILES string (C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)[O-].[K+]) for molecular docking studies .
- Validation : Compare predicted redox potentials (e.g., via cyclic voltammetry simulations) with experimental electrochemical data .
Q. How should researchers design experiments to study pH-dependent stability of this compound?
- Methodological Answer :
-
Buffer Systems : Prepare solutions across pH 2–12 using citrate (pH 2–6), phosphate (pH 6–8), and borate (pH 8–12) buffers. Maintain ionic strength at 0.1 M .
-
Kinetic Monitoring : Use UV-Vis spectroscopy (λ = 300 nm, nitro group absorbance) to track degradation over 24–72 hours. Calculate rate constants (k) via first-order kinetics .
-
Advanced Analytics : Employ LC-MS to identify degradation products (e.g., desulfonated or reduced nitro intermediates) .
- Data Table :
| pH Range | Buffer System | Key Degradation Product | Analytical Method |
|---|---|---|---|
| 2–6 | Citrate | 4-nitrobenzoic acid | LC-MS |
| 8–12 | Borate | Potassium sulfite derivatives | Ion Chromatography |
Contradiction Analysis Framework
Q. What strategies address conflicting data on the compound’s solubility in polar aprotic solvents?
- Methodological Answer :
- Systematic Solubility Screening : Test solubility in DMSO, DMF, and acetonitrile at 25°C and 50°C. Use gravimetric analysis (mass dissolved per mL solvent) .
- Contradiction Resolution : If solubility varies >10% across studies, assess solvent purity (e.g., trace water in DMSO) via Karl Fischer titration .
- Meta-Analysis : Compare results with sulfonated aromatic salts (e.g., potassium toluenesulfonate) to contextualize anomalies .
Safety and Compliance
Q. What toxicity profiles and safety protocols are critical for handling this compound?
- Methodological Answer :
- Acute Toxicity Testing : Follow OECD Guideline 423 for oral LD in rodents. Use EPA evidence synthesis frameworks to categorize hazard levels .
- Exposure Mitigation : Use fume hoods for synthesis, and employ HEPA filters to capture nitro-containing particulates .
- Waste Disposal : Neutralize acidic byproducts with CaCO before disposal to prevent environmental sulfonate accumulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
